Neoisoastilbin

Catalog No.
S588921
CAS No.
54141-72-9
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoisoastilbin

CAS Number

54141-72-9

Product Name

Neoisoastilbin

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-XEXNSLJOSA-N

SMILES

Array

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

The exact mass of the compound Isoastilbin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245342. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neoisoastilbin is a trans-dihydroflavonol glycoside and the (2S,3R)-stereoisomer of the widely studied flavonoid astilbin. While astilbin is typically the most abundant and commonly procured isomer from Smilax glabra, neoisoastilbin offers distinct advantages in thermodynamic stability, in vitro assay reliability, and antioxidant potency [1]. For industrial and laboratory buyers, selecting pure neoisoastilbin over crude extracts or the default astilbin isomer is critical when downstream applications require strict control over isomer ratios, high radical scavenging efficiency, or stable baselines in physiological media [2].

Procuring the cheaper, more common astilbin as a generic substitute for neoisoastilbin critically compromises experimental reproducibility and formulation stability. Astilbin is thermodynamically unstable under standard physiological and laboratory conditions, spontaneously isomerizing into neoisoastilbin when exposed to cell culture media (such as DMEM) at 25°C or simulated intestinal fluids at 37°C[REFS-1, REFS-2]. If a buyer uses astilbin in prolonged cell-based assays or oral pharmacokinetic models, the active species concentration shifts dynamically, creating a moving target that confounds dose-response data. Procuring pure neoisoastilbin bypasses this conversion lag, ensuring that the administered compound remains the actual active species measured throughout the study[2].

Spontaneous Isomerization in Cell Culture Media

In vitro assays relying on standard cell culture media introduce significant stability variables for flavonoids. When incubated in DMEM at 25°C, astilbin undergoes rapid isomerization into neoisoastilbin within 8 hours, accompanied by notable decomposition [1]. By contrast, neoisoastilbin represents the thermodynamically stable end-product of this conversion under these conditions. Procuring neoisoastilbin directly eliminates the confounding variable of shifting isomer ratios during prolonged cell-based testing [1].

Evidence DimensionStability and isomer conversion in DMEM at 25°C
Target Compound DataStable end-product species
Comparator Or BaselineAstilbin (Undergoes rapid isomerization to neoisoastilbin and partial decomposition within 8 hours)
Quantified DifferenceElimination of dynamic isomer shifting during 8-hour incubation windows
ConditionsIncubation in high-glucose and low-glucose DMEM at 25°C

Procuring neoisoastilbin directly prevents shifting compound ratios during cell-based assays, ensuring reliable and reproducible dose-response data.

Superior Radical Scavenging and Antioxidant Capacity

The stereochemistry of astilbin isomers fundamentally dictates their antioxidant performance. Quantitative assays demonstrate that the trans-isomer neoisoastilbin significantly outperforms the cis-isomer astilbin. In Ferric Reducing Antioxidant Power (FRAP) evaluations, neoisoastilbin achieves a value of 421.56 µM FeSO4 equivalent, compared to astilbin's 148.22 µM [1]. Furthermore, neoisoastilbin exhibits an ABTS radical scavenging IC50 of 1.41 μg/mL, which is substantially more potent than astilbin's 6.48 μg/mL [1]. This confirms that neoisoastilbin delivers a significantly higher antioxidant payload per mass unit.

Evidence DimensionFerric Reducing Antioxidant Power (FRAP) and ABTS IC50
Target Compound DataFRAP: 421.56 µM FeSO4 eq; ABTS IC50: 1.41 μg/mL
Comparator Or BaselineAstilbin (FRAP: 148.22 µM FeSO4 eq; ABTS IC50: 6.48 μg/mL)
Quantified Difference~2.8-fold higher FRAP value and ~4.6-fold stronger ABTS radical scavenging
ConditionsIn vitro FRAP and ABTS+ radical scavenging assays

For formulation development requiring maximum antioxidant efficacy, neoisoastilbin offers significantly higher potency per milligram than the standard astilbin isomer.

Stability in Simulated Intestinal Fluid (SIF)

For oral drug development, the stability of the active pharmaceutical ingredient in the gastrointestinal tract is paramount. Studies in Simulated Intestinal Fluid (SIF) at pH 6.8 and 37°C reveal that astilbin is unstable, with only 78.6% remaining after 4 hours due to its primary degradation pathway: isomerization into neoisoastilbin [1]. Because neoisoastilbin is the actual stable species generated in the lower GI tract, utilizing it as the primary test compound provides a more accurate representation of the bioactive molecule present during intestinal absorption [1].

Evidence DimensionStability in Simulated Intestinal Fluid (SIF, pH 6.8, 37°C)
Target Compound DataActs as the stable terminal isomerization product in SIF
Comparator Or BaselineAstilbin (Only 78.6% remains intact after 4 hours due to conversion)
Quantified Difference21.4% loss of astilbin to neoisoastilbin conversion within 4 hours
ConditionsIncubation in SIF at 37°C for 4 hours

Researchers developing oral delivery systems must procure neoisoastilbin to accurately model and quantify the actual bioactive species present in the gut.

Reference Standards for Pharmacokinetic Profiling

Because astilbin isomerizes into neoisoastilbin in the gastrointestinal tract, neoisoastilbin is an essential analytical reference standard for quantifying the true circulating metabolites in oral bioavailability and pharmacokinetic studies[1]. Using only astilbin standards will result in the under-quantification of absorbed active species.

In Vitro Cell Culture Assay Development

Neoisoastilbin is the preferred procurement choice for prolonged cell-based assays (e.g., RAW264.7 macrophage studies). Its use prevents the dynamic baseline shifts caused by the spontaneous isomerization of astilbin in standard media like DMEM, ensuring that dose-response curves remain accurate and reproducible [2].

High-Potency Antioxidant Formulation R&D

In the development of advanced nutraceuticals or dermocosmetics targeting oxidative stress, neoisoastilbin is prioritized over astilbin due to its ~4.6-fold higher ABTS radical scavenging efficiency and superior thermodynamic stability, maximizing the active payload per formulated milligram [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 Da

Monoisotopic Mass

450.11621151 Da

Heavy Atom Count

32

UNII

KA92CW3M68

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

54141-72-9

Dates

Last modified: 08-15-2023

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